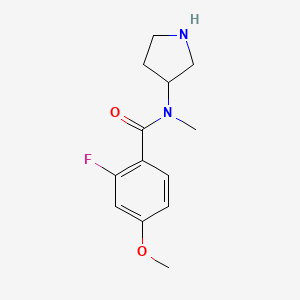
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide, also known as FMePyPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is believed to act in a similar manner.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. One area of research is the development of new cancer therapies based on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, which will be necessary for its eventual clinical use.
In conclusion, 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is a promising compound that has shown potential as a potent anticancer agent. Its mechanism of action involves the inhibition of HDACs, which regulate gene expression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as have anti-inflammatory properties. While it has not yet been tested in clinical trials, it has potential as a new therapy for cancer and other diseases. Further research is needed to fully understand its therapeutic potential and ensure its safety and efficacy in humans.
合成方法
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine to form the corresponding amide. The final step involves the introduction of a fluorine atom at the 2-position of the benzene ring using a nucleophilic substitution reaction with potassium fluoride.
科学研究应用
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the field of cancer, where 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has shown promising results as a potent anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
属性
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-16(9-5-6-15-8-9)13(17)11-4-3-10(18-2)7-12(11)14/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAYKJTIKZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)


![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)